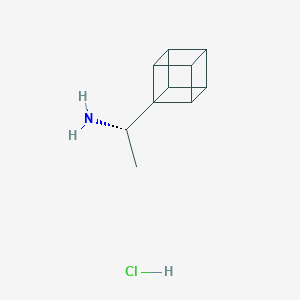

(1S)-1-Cuban-1-ylethanamine;hydrochloride

Description

(1S)-1-Cuban-1-ylethanamine hydrochloride is a chiral cubane derivative featuring an ethylamine group (-CH₂CH₂NH₂) attached to the cubane core, with the stereochemistry specified as (1S). Cubanes are highly strained, symmetrical hydrocarbons with eight carbon atoms arranged in a cube-like structure. The incorporation of functional groups like ethylamine into cubanes is of interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The hydrochloride salt form enhances solubility and stability, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

(1S)-1-cuban-1-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10;/h2-9H,11H2,1H3;1H/t2-,3?,4?,5?,6?,7?,8?,9?,10?;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHHGCWXPBJXET-PWERRECCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12C3C4C1C5C4C3C25)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C12C3C4C1C5C4C3C25)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Cuban-1-ylethanamine;hydrochloride typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the reaction of cubane-1-carboxylic acid with thionyl chloride to form cubane-1-carbonyl chloride. This intermediate is then reacted with an amine to produce the desired amine derivative. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Cuban-1-ylethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles like halides, under conditions such as reflux in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces primary or secondary amines.

Scientific Research Applications

(1S)-1-Cuban-1-ylethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (1S)-1-Cuban-1-ylethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The cubane structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cuban-1-ylmethanamine Hydrochloride (CAS 150234-60-9 / 187275-39-4)

Structural Differences :

- Substituent : Methanamine (-CH₂NH₂) vs. ethanamine (-CH₂CH₂NH₂) in the target compound.

- Molecular Formula : C₉H₁₂ClN (Cuban-1-ylmethanamine) vs. C₁₀H₁₄ClN (target compound).

Key Properties :

- Molecular Weight : 169.65 g/mol (Cuban-1-ylmethanamine) vs. ~183.68 g/mol (estimated for the target compound).

- Collision Cross-Section (CCS) : Cuban-1-ylmethanamine exhibits predicted CCS values (e.g., 171.5 Ų for [M+H]⁺), critical for mass spectrometry-based identification . The target compound’s longer ethyl chain may increase CCS due to greater molecular volume.

- Safety Profile : Cuban-1-ylmethanamine hydrochloride has hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . The target compound likely shares similar hazards but may exhibit altered bioavailability due to increased lipophilicity.

Applications : Both compounds are explored as building blocks in drug discovery, leveraging cubane’s stability and high strain energy.

((1S,2R,3R,8S)-4-(Aminomethyl)cuban-1-yl)methanol Hydrochloride (CAS 2108847-77-2)

Structural Differences :

- Substituents: Combines aminomethyl (-CH₂NH₂) and methanol (-CH₂OH) groups on the cubane core.

- Molecular Formula: C₁₀H₁₆ClNO (vs. C₁₀H₁₄ClN for the target compound).

Key Properties :

- Stereochemical Complexity : Additional stereocenters (1S,2R,3R,8S) may influence receptor binding in pharmacological contexts.

Applications: The methanol moiety could make this derivative suitable for conjugation or prodrug strategies, unlike the target compound’s simpler structure.

(R)-1-(1-Naphthyl)ethylamine Hydrochloride (CAS 82572-04-1)

Structural Differences :

Key Properties :

- Aromaticity : The naphthyl group provides π-π stacking interactions, absent in cubane derivatives.

- Chirality : (R)-configuration vs. (1S) in the target compound.

Applications: Used in asymmetric synthesis and catalysis, whereas cubane derivatives are prioritized for their geometric novelty and metabolic stability.

Sertraline Hydrochloride Impurity B (CAS 55056-87-6)

Structural Differences :

Key Properties :

- Pharmaceutical Relevance : Acts as a process-related impurity in antidepressants, highlighting the importance of structural analogs in quality control.

- Mass Spectrometry Data : Detailed SMILES and InChI identifiers are available for impurity profiling , a feature lacking for cubane derivatives in the provided evidence.

Research Implications and Gaps

Biological Activity

(1S)-1-Cuban-1-ylethanamine;hydrochloride is a synthetic compound characterized by its unique cubane structure, which consists of a cubic arrangement of carbon atoms. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H13ClN

- CAS Number : 2416218-75-0

The cubane structure provides distinctive chemical properties that facilitate interactions with biological targets, making it a subject of study for its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The unique spatial configuration of the cubane structure allows for specific binding interactions, which may modulate the activity of these biomolecules.

Research Findings

Recent studies have explored the compound's potential as a therapeutic agent. Here are some notable findings:

- Enzyme Interaction : Preliminary research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems suggest that it may influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive function.

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on neuronal cultures, researchers observed alterations in serotonin receptor activity. The compound demonstrated potential as a modulator of serotonergic signaling, which could have implications for mood disorders .

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant properties of this compound. Results indicated that the compound exhibited significant free radical scavenging ability, suggesting potential protective effects against oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is valuable to compare it with other cubane derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R)-Cuban-1-ylethanamine | Similar cubane structure | Limited studies on biological activity |

| Cubane-1-carboxylic acid | Precursor for synthesis | Not extensively studied |

| Other amine derivatives | Varying functional groups | Diverse biological activities reported |

The distinct amine functional group in this compound differentiates it from other cubane derivatives, potentially enhancing its reactivity and biological interactions.

Applications in Research and Industry

This compound serves as a valuable building block in synthetic chemistry. Its applications extend to:

- Drug Development : Investigated as a precursor for developing new pharmacological agents targeting neurological conditions.

- Material Science : Explored for its properties in creating advanced materials due to its stable structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.